molecular formula C11H19NO3 B2365049 Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 2490344-59-5

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B2365049
CAS No.: 2490344-59-5
M. Wt: 213.277
InChI Key: LELKMLJYLBNFCV-DTWKUNHWSA-N
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Description

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[321]octane-2-carboxylate is a bicyclic compound that features an oxabicyclo and azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product is usually an ester or ether, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is unique due to the presence of both an oxabicyclo and azabicyclo structure, which imparts distinct chemical and physical properties. This dual bicyclic structure is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-8-4-5-9(12)14-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELKMLJYLBNFCV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H]1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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